molecular formula C5H5Cl2NO B15174886 4,4-Dichloro-5-oxopentanenitrile CAS No. 104156-84-5

4,4-Dichloro-5-oxopentanenitrile

Cat. No.: B15174886
CAS No.: 104156-84-5
M. Wt: 166.00 g/mol
InChI Key: YFIYDEKBFQYPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dichloro-5-oxopentanenitrile is an organic compound with the molecular formula C5H5Cl2NO It is characterized by the presence of two chlorine atoms, a nitrile group, and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-5-oxopentanenitrile typically involves the reaction of a suitable precursor with chlorinating agents. One common method involves the reaction of 4,4-dichloropentanoic acid with thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then treated with sodium cyanide (NaCN) to yield the nitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-5-oxopentanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of 4,4-dimethoxy-5-oxopentanenitrile.

    Reduction: Formation of 4,4-dichloro-5-aminopentanenitrile.

    Oxidation: Formation of 4,4-dichloro-5-oxopentanoic acid.

Scientific Research Applications

4,4-Dichloro-5-oxopentanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dichloro-5-oxopentanenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3-oxopentanenitrile: Similar structure but with methyl groups instead of chlorine atoms.

    4,4-Dichloro-3-oxobutanenitrile: Shorter carbon chain with similar functional groups.

Properties

CAS No.

104156-84-5

Molecular Formula

C5H5Cl2NO

Molecular Weight

166.00 g/mol

IUPAC Name

4,4-dichloro-5-oxopentanenitrile

InChI

InChI=1S/C5H5Cl2NO/c6-5(7,4-9)2-1-3-8/h4H,1-2H2

InChI Key

YFIYDEKBFQYPTB-UHFFFAOYSA-N

Canonical SMILES

C(CC(C=O)(Cl)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.